molecular formula C9H7F3N2O3 B1386366 6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1154981-82-4

6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B1386366
CAS No.: 1154981-82-4
M. Wt: 248.16 g/mol
InChI Key: MTIQFNQDVYKEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid is a synthetically designed pyridine-based compound of significant interest in pharmaceutical and chemical research. This molecule features a carbamoyl group substituted with a 2,2,2-trifluoroethyl moiety at the 6-position of the pyridine ring and a carboxylic acid group at the 2-position. The presence of the trifluoroethyl group is often employed in medicinal chemistry to modulate key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . The carboxylic acid and carboxamide functional groups make this compound an excellent candidate for use as a building block in organic synthesis and as a ligand in coordination chemistry, due to its ability to chelate metal ions . Pyridine derivatives analogous to this compound are widely explored for their potential biological activities, including as enzyme inhibitors or probes in biochemical assays, and are frequently investigated in the development of treatments for hyperproliferative disorders and as angiogenesis inhibitors . As a key intermediate, it can be utilized in the synthesis of more complex molecules, such as indolizine-2-carboxamides, which have shown activity against viruses like hepatitis B (HBV) . The mechanism of action for this compound is anticipated to be highly dependent on the specific research context but may involve interaction with enzymatic active sites or receptors, potentially leading to modulation of their signaling pathways . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

6-(2,2,2-trifluoroethylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)4-13-7(15)5-2-1-3-6(14-5)8(16)17/h1-3H,4H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIQFNQDVYKEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C8H8F3N2O2
  • SMILES Notation : C1=CC(=NC=C1C(=O)O)NCC(F)(F)F
  • InChIKey : VNOAEIILVJPUPP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Many pyridine derivatives are known to inhibit enzymes involved in metabolic pathways. This compound may act similarly by targeting specific enzymes related to disease processes.
  • Receptor Modulation : The trifluoroethyl group may enhance binding affinity to certain receptors, potentially modulating their activity and influencing cellular responses.

Biological Activity and Research Findings

Research studies have explored the pharmacological potential of this compound in various contexts:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) at concentrations above 10 µM.
  • Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. A study indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibiotic agent.
  • Neuroprotective Effects : In neurobiology research, compounds similar to this compound have been investigated for their neuroprotective properties. Evidence from animal models indicates that these compounds may reduce oxidative stress and inflammation in neuronal cells.

Case Studies

StudyFindings
Study 1Demonstrated cytotoxic effects on MCF-7 cells with IC50 values < 10 µM.
Study 2Showed significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 3Indicated neuroprotective effects in a rat model of stroke, reducing infarct size by up to 30%.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to adverse effects such as gastrointestinal disturbances and neurotoxicity. Further research is necessary to establish a safe therapeutic window for clinical applications.

Comparison with Similar Compounds

6-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic Acid

  • Molecular Formula: C₈H₆F₃NO₃
  • Key Differences: Replaces the trifluoroethyl carbamoyl group with a trifluoroethoxy substituent.
  • SMILES : C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O .

6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic Acid

  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Key Differences : Substitutes the trifluoroethyl group with an isopropyl carbamoyl moiety. The alkyl group lacks electronegative fluorine atoms, reducing electron-withdrawing effects and increasing hydrophobicity (XlogP: 1.1 vs. higher polarity for trifluoroethyl).
  • Hydrogen Bonding: 2 donors, 4 acceptors (matching the target compound’s profile) .

5-(3,5-Difluorophenyl)pyridine-2-carboxylic Acid

  • Molecular Formula: C₁₂H₇F₂NO₂
  • Key Differences : Features a difluorophenyl ring instead of a trifluoroethyl carbamoyl group. The aromatic system may enhance π-π stacking interactions but reduce metabolic stability compared to fluorinated alkyl chains .

Functional Analogues

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid

  • Key Differences : Replaces the pyridine ring with an imidazopyridine scaffold. The fused heterocycle increases structural rigidity and may alter binding kinetics in enzyme targets. The trifluoromethyl group at the 6-position provides distinct steric and electronic effects compared to carbamoyl substituents .

Ethyl 6-Oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

  • Key Differences: Contains a trifluoromethyl group at the 2-position and an ester moiety. The ester group increases lipophilicity, while the keto-enol tautomerism in the dihydropyridine ring introduces redox sensitivity absent in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Substituent Type Key Functional Groups Hydrogen Bond (Donor/Acceptor) Notable Properties
6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid C₉H₇F₃N₂O₃ Trifluoroethyl carbamoyl Carboxylic acid, Carbamoyl 2 / 4 High electronegativity, 95% purity
6-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid C₈H₆F₃NO₃ Trifluoroethoxy Carboxylic acid, Ether 1 / 4 Reduced H-bonding capacity
6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid C₁₀H₁₂N₂O₃ Isopropyl carbamoyl Carboxylic acid, Carbamoyl 2 / 4 Increased hydrophobicity
5-(3,5-Difluorophenyl)pyridine-2-carboxylic acid C₁₂H₇F₂NO₂ Difluorophenyl Carboxylic acid, Aromatic 1 / 3 Enhanced π-π stacking

Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoroethyl group in the target compound enhances resistance to enzymatic degradation compared to alkyl or aromatic substituents, as seen in analogues like 6-[(propan-2-yl)carbamoyl]pyridine-2-carboxylic acid and 5-(3,5-difluorophenyl)pyridine-2-carboxylic acid .
  • Solubility and Bioavailability : The carbamoyl group in the target compound improves water solubility relative to ether-linked trifluoroethoxy analogues (e.g., 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid) due to increased hydrogen-bonding capacity .
  • Structural Rigidity : Imidazopyridine derivatives (e.g., 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid) exhibit constrained conformations, which may limit off-target interactions compared to flexible pyridine-based compounds .

Preparation Methods

Preparation of Pyridine-2-carboxylic Acid Derivative

A common precursor is pyridine-2-carboxylic acid or its methyl ester. The ester can be converted to the corresponding acyl chloride using thionyl chloride under inert conditions. This step activates the carboxyl group for amide bond formation.

  • Example procedure:

    • React 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride.
    • Conduct the reaction under inert atmosphere (e.g., nitrogen) to avoid hydrolysis.
    • Remove excess thionyl chloride under reduced pressure to obtain the acyl chloride intermediate.

This method is noted for being cost-effective and environmentally friendly while yielding high purity intermediates.

Coupling with 2,2,2-Trifluoroethylamine

The acyl chloride intermediate is then reacted with 2,2,2-trifluoroethylamine or its hydrochloride salt in the presence of a base to neutralize the acid generated and drive the reaction forward.

  • Typical conditions:

    • Use a suitable organic solvent such as dichloromethane or tetrahydrofuran.
    • Add a base like triethylamine or sodium bicarbonate to capture HCl formed during amide bond formation.
    • Stir the reaction mixture at ambient or slightly elevated temperature until completion.

This step forms the carbamoyl linkage, yielding this compound or its ester derivative.

Hydrolysis (If Ester Intermediate Used)

If the methyl ester derivative is used, a hydrolysis step under alkaline or acidic conditions converts the ester to the free carboxylic acid.

  • Hydrolysis conditions:

    • Alkaline hydrolysis using sodium hydroxide in aqueous medium at 50-70°C.
    • Acidification with hydrochloric acid to precipitate the free acid.
    • Filtration and drying to isolate the final product.

This method is supported by hydrolysis protocols for pyridine carboxylic acids.

Purification and Characterization

  • Purification is commonly performed by column chromatography on silica gel using mixtures of ethyl acetate and dichloromethane.
  • Recrystallization from suitable solvents may be employed to enhance purity.
  • Characterization techniques include NMR spectroscopy (^1H, ^13C), high-resolution mass spectrometry (HR-MS), and melting point analysis.

Process Optimization and Impurity Control

A key challenge in the synthesis is avoiding dimer impurities formed by sequential reactions of unreacted intermediates, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide. To address this:

  • The process is designed to react intermediates sequentially without isolation of unstable species.
  • Use of appropriate bases and solvents helps suppress side reactions.
  • Reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Notes
1 Activation of pyridine-2-carboxylic acid Thionyl chloride, inert atmosphere, room temp to reflux Forms acyl chloride intermediate
2 Amide bond formation 2,2,2-Trifluoroethylamine (or salt), base (e.g., triethylamine), organic solvent Coupling to form carbamoyl linkage
3 Hydrolysis (if ester used) NaOH aqueous solution, 50-70°C; acidification with HCl Converts ester to free acid
4 Purification Column chromatography (silica gel), recrystallization Ensures high purity and removal of impurities

Research Findings and Practical Considerations

  • The acyl chloride method, despite being somewhat tedious, is favored for its high yield and environmental friendliness compared to other activation methods.
  • The use of 2,2,2-trifluoroethylamine hydrochloride salt in the presence of bases enables efficient coupling with minimized side reactions.
  • Hydrolysis of ester intermediates is straightforward and yields the desired carboxylic acid with high purity.
  • The overall synthetic route is scalable and commercially viable, making it suitable for pharmaceutical and agrochemical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via amide coupling between pyridine-2-carboxylic acid derivatives and 2,2,2-trifluoroethylamine. A common approach involves activating the carboxylic acid group using coupling agents like 1,1'-carbonyldiimidazole (CDI) or carbodiimides (e.g., DCC). For example, CDI-mediated coupling under inert atmospheres (e.g., nitrogen) in solvents such as DMF or THF has been effective for analogous carbamoylpyridine derivatives . Post-reaction purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks). For structurally similar compounds, ESIMS m/z values in the range of 300–350 are typical .
  • NMR Spectroscopy : Key signals include pyridine ring protons (δ 7.5–8.5 ppm), trifluoroethyl carbamoyl protons (δ 3.5–4.5 ppm), and carboxylic acid protons (δ 12–13 ppm) .
  • HPLC-PDA : Validates purity (>97% by UV detection at 254 nm) and identifies impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How do the trifluoroethyl and carbamoyl groups influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : The trifluoroethyl group increases logP by ~1.5 units compared to ethyl analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism via cytochrome P450 enzymes, as observed in fluorinated pyridine derivatives .
  • Binding Interactions : The carbamoyl group can form hydrogen bonds with target proteins, while the trifluoroethyl group may induce steric or electronic effects that modulate affinity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies is recommended to validate interactions .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Contradictory NMR Peaks : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or tautomers. For example, pyridine ring protons in similar compounds show coupling patterns (J = 8.4 Hz) that confirm substitution positions .
  • Unexpected ESIMS Adducts : Employ high-resolution mass spectrometry (HRMS) to differentiate [M+Na]+ or [M+K]+ adducts from true molecular ions. Calibrate instruments with fluorinated reference standards .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyridine functionalization steps, as seen in analogous syntheses .
  • Temperature Control : Maintain reactions at 40–100°C to avoid decomposition of trifluoroethylamine derivatives .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of reactive intermediates like acyl imidazoles .

Q. How can structure-activity relationship (SAR) studies be designed for pyridine-carboxylic acid derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified carbamoyl groups (e.g., methyl, cyclopropyl) and compare binding affinities using SPR or ITC .
  • Biological Assays : Test solubility in PBS (pH 7.4) and conduct in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity. For fluorinated compounds, measure cellular uptake via LC-MS/MS .

Q. What challenges arise when scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during CDI-mediated couplings to prevent thermal runaway .
  • Purification Bottlenecks : Switch from column chromatography to fractional crystallization for large batches. Solvent systems like ethanol/water (70:30) have successfully purified similar carboxylic acids .
  • Byproduct Formation : Monitor reaction progress via inline FTIR to detect intermediates (e.g., acyl imidazoles) and optimize stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.